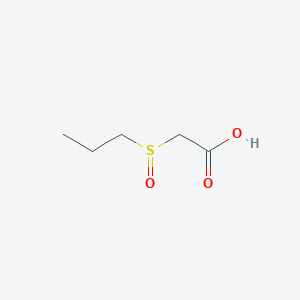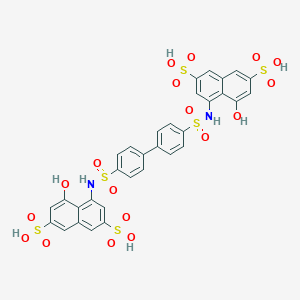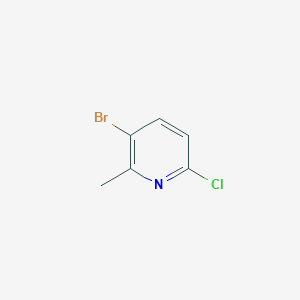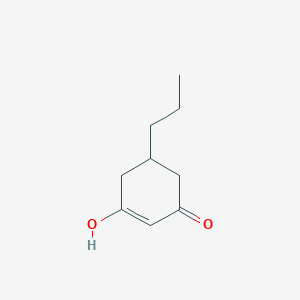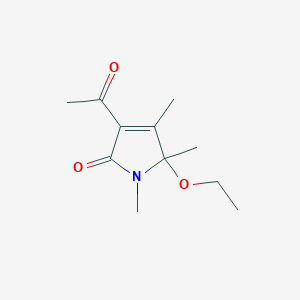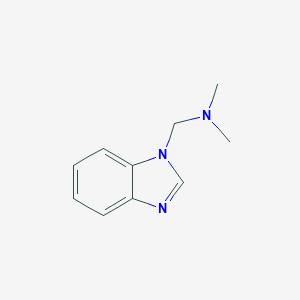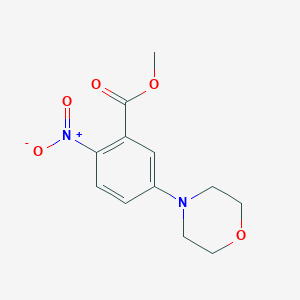
5-(2-Propynyl)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Propynyl)uracil, also known as PUPA, is a synthetic nucleoside analog that has gained attention in recent years due to its potential as a therapeutic agent. PUPA has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties, making it a promising candidate for further research.
作用機序
The mechanism of action of 5-(2-Propynyl)uracil is not fully understood, but it is believed to work by inhibiting viral replication and interfering with DNA synthesis in cancer cells. 5-(2-Propynyl)uracil has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
5-(2-Propynyl)uracil has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-(2-Propynyl)uracil inhibits the activity of thymidine kinase, an enzyme involved in DNA synthesis. 5-(2-Propynyl)uracil has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication. In addition, 5-(2-Propynyl)uracil has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of 5-(2-Propynyl)uracil is its broad-spectrum antiviral activity, which makes it a potential treatment for a variety of viral infections. 5-(2-Propynyl)uracil also exhibits anticancer and anti-inflammatory properties, making it a potential treatment for these conditions. However, one limitation of 5-(2-Propynyl)uracil is its potential toxicity, which may limit its use in humans.
将来の方向性
Future research on 5-(2-Propynyl)uracil could focus on optimizing its synthesis and developing more potent analogs. In addition, further studies could investigate the mechanism of action of 5-(2-Propynyl)uracil and its potential as a therapeutic agent for viral infections, cancer, and inflammatory diseases. Clinical trials could also be conducted to evaluate the safety and efficacy of 5-(2-Propynyl)uracil in humans.
合成法
5-(2-Propynyl)uracil can be synthesized through a multi-step process starting with the reaction of uracil with propargyl bromide to form 5-propynyluracil. This intermediate is then reacted with triethylorthoformate and acetic anhydride to form the final product, 5-(2-Propynyl)uracil.
科学的研究の応用
5-(2-Propynyl)uracil has been the subject of numerous scientific studies due to its potential therapeutic properties. In vitro studies have shown that 5-(2-Propynyl)uracil exhibits antiviral activity against a variety of viruses, including HIV, herpes simplex virus, and influenza A virus. 5-(2-Propynyl)uracil has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. In addition, 5-(2-Propynyl)uracil has been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
CAS番号 |
132400-69-2 |
|---|---|
製品名 |
5-(2-Propynyl)uracil |
分子式 |
C7H6N2O2 |
分子量 |
150.13 g/mol |
IUPAC名 |
5-prop-2-ynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h1,4H,3H2,(H2,8,9,10,11) |
InChIキー |
LFAHMOHODVHAQW-UHFFFAOYSA-N |
SMILES |
C#CCC1=CNC(=O)NC1=O |
正規SMILES |
C#CCC1=CNC(=O)NC1=O |
同義語 |
2,4(1H,3H)-Pyrimidinedione, 5-(2-propynyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)

